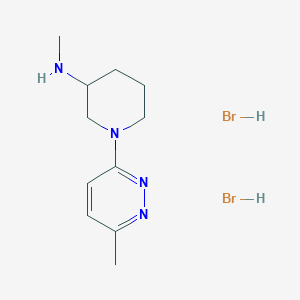
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide is a chemical compound with the molecular formula C11H18N4·2HBr It is a derivative of piperidine and pyridazine, featuring a methyl group attached to the nitrogen atom of the piperidine ring and another methyl group on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyridazine ring through a series of reactions, often involving nucleophilic substitution.
Methylation: The final step involves the methylation of the nitrogen atom on the piperidine ring and the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(6-chloropyridazin-3-yl)piperidin-3-amine
- N-methyl-1-(6-fluoropyridazin-3-yl)piperidin-3-amine
- N-methyl-1-(6-bromopyridazin-3-yl)piperidin-3-amine
Uniqueness
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H20Br2N4 |
|---|---|
Molecular Weight |
368.11 g/mol |
IUPAC Name |
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine;dihydrobromide |
InChI |
InChI=1S/C11H18N4.2BrH/c1-9-5-6-11(14-13-9)15-7-3-4-10(8-15)12-2;;/h5-6,10,12H,3-4,7-8H2,1-2H3;2*1H |
InChI Key |
NZCBPZHSXFUZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)NC.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
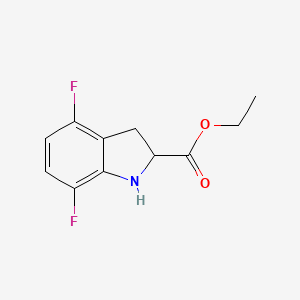
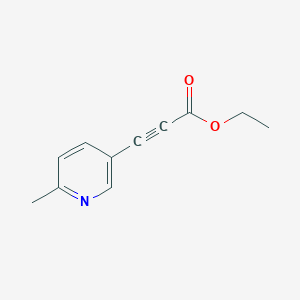
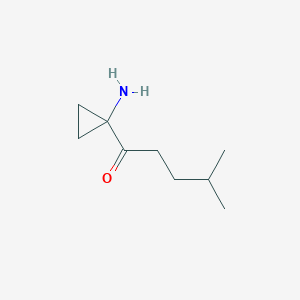
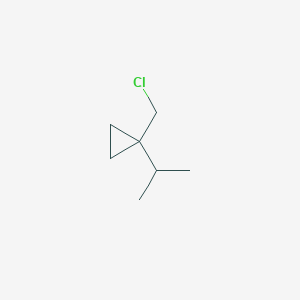
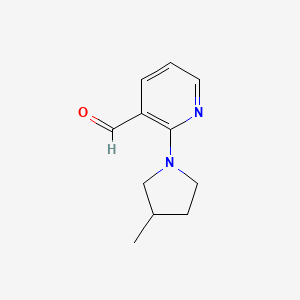
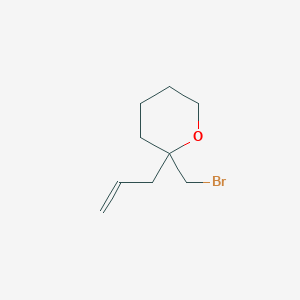
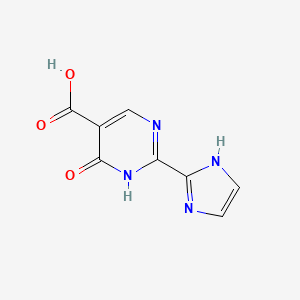
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
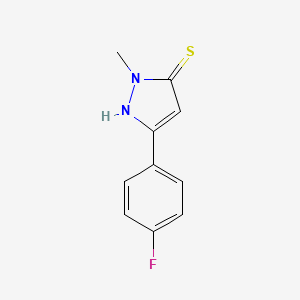
![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)
